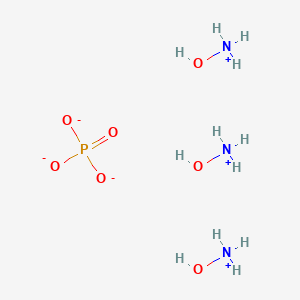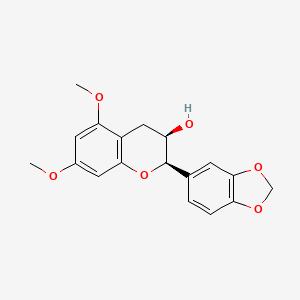
1,4-Diiodo-2-nitrobenzène
Vue d'ensemble
Description
1,4-Diiodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3I2NO2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 4 positions and a nitro group at the 2 position
Applications De Recherche Scientifique
1,4-Diiodo-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various substituted benzene compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for the reactions involving 1,4-Diiodo-2-nitrobenzene typically involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
1,4-Diiodo-2-nitrobenzene is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Orientations Futures
Future research on 1,4-Diiodo-2-nitrobenzene could focus on improving the efficiency of its synthesis and understanding its reactivity in various chemical reactions . The development of more environmentally friendly and cost-effective methods for its synthesis and use in chemical reactions is also an important area of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,4-diiodobenzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position of the benzene ring.
Industrial Production Methods: Industrial production of 1,4-diiodo-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diiodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in 1,4-diiodo-2-nitrobenzene can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium hydroxide.
Reduction Reactions: The nitro group in 1,4-diiodo-2-nitrobenzene can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 1,4-Diiodo-2-aminobenzene.
Oxidation: Oxidized nitrobenzene derivatives.
Comparaison Avec Des Composés Similaires
1,4-Diiodobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Contains two nitro groups, leading to different reactivity and applications.
2,4-Diiodo-1-nitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 1,4-Diiodo-2-nitrobenzene is unique due to the presence of both iodine and nitro substituents on the benzene ring
Propriétés
IUPAC Name |
1,4-diiodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMUUCHNYHBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458174 | |
| Record name | 1,4-Diiodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-57-3 | |
| Record name | 1,4-Diiodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)








